![molecular formula C16H27NO4 B11753989 (1R,3R,4S,6S)-4-tert-Butoxycarbonylamino-4,7,7-trimethyl-bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B11753989.png)
(1R,3R,4S,6S)-4-tert-Butoxycarbonylamino-4,7,7-trimethyl-bicyclo[4.1.0]heptane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,3R,4S,6S)-4-叔丁氧羰基氨基-4,7,7-三甲基-双环[4.1.0]庚烷-3-羧酸是一种复杂的有机化合物,以其独特的双环结构而闻名。该化合物以其叔丁氧羰基氨基和三甲基取代的双环庚烷骨架为特征。
准备方法
合成路线及反应条件
(1R,3R,4S,6S)-4-叔丁氧羰基氨基-4,7,7-三甲基-双环[4.1.0]庚烷-3-羧酸的合成通常涉及多个步骤。一种常用的方法是使用狄尔斯-阿尔德反应形成双环核心,然后进行官能团修饰,引入叔丁氧羰基氨基和羧酸基团。反应条件通常需要精确控制温度、压力和特定催化剂的使用,以实现高产率和选择性。
工业生产方法
在工业环境中,该化合物的生产可能涉及大规模间歇式或连续流式工艺。使用自动化反应器和先进的纯化技术,如色谱法和结晶法,确保最终产品的质量和纯度一致。反应参数的优化和使用具有成本效益的原料对工业生产的经济可行性至关重要。
化学反应分析
反应类型
(1R,3R,4S,6S)-4-叔丁氧羰基氨基-4,7,7-三甲基-双环[4.1.0]庚烷-3-羧酸会发生各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于将羧酸基团转化为醇或其他衍生物。
取代: 叔丁氧羰基氨基可以在适当条件下被其他官能团取代。
常用试剂和条件
这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如氢化锂铝,以及用于取代反应的亲核试剂。反应条件通常包括受控温度、惰性气氛和使用二氯甲烷或乙醇等溶剂。
主要形成的产物
这些反应形成的主要产物取决于所用试剂和条件的具体情况。例如,氧化可能会产生酮或醛,而还原可以产生醇。取代反应可以引入各种官能团,从而导致原始化合物的多种衍生物。
科学研究应用
化学
在化学领域,(1R,3R,4S,6S)-4-叔丁氧羰基氨基-4,7,7-三甲基-双环[4.1.0]庚烷-3-羧酸被用作合成更复杂分子的构建块。
生物学
该化合物在生物学研究中显示出前景,特别是在酶相互作用和蛋白质-配体结合的研究中。其双环结构和官能团使其能够以特定方式与生物大分子相互作用,使其成为探测生化途径的有用工具。
医药
在医药领域,(1R,3R,4S,6S)-4-叔丁氧羰基氨基-4,7,7-三甲基-双环[4.1.0]庚烷-3-羧酸正在研究其潜在的治疗特性。它可以作为开发针对特定疾病(如癌症或传染病)的新药的先导化合物。
工业
在工业上,该化合物用于生产特种化学品和先进材料。其独特的特性使其适用于涂料、粘合剂和聚合物科学方面的应用。
作用机制
(1R,3R,4S,6S)-4-叔丁氧羰基氨基-4,7,7-三甲基-双环[4.1.0]庚烷-3-羧酸的作用机制涉及其与特定分子靶标的相互作用。叔丁氧羰基氨基可以与蛋白质形成氢键,而双环核心提供了一个刚性骨架,可以嵌入酶活性位点或受体结合口袋中。这些相互作用可以调节酶或受体的活性,从而导致各种生物学效应。
相似化合物的比较
类似化合物
(1R,3R,4S,6S)-4-氨基-4,7,7-三甲基-双环[4.1.0]庚烷-3-羧酸: 结构相似,但缺少叔丁氧羰基。
(1R,3R,4S,6S)-4-叔丁氧羰基氨基-4,7,7-三甲基-双环[4.1.0]庚烷-2-羧酸: 结构相似,但羧酸基团的位置不同。
独特性
(1R,3R,4S,6S)-4-叔丁氧羰基氨基-4,7,7-三甲基-双环[4.1.0]庚烷-3-羧酸的独特性在于其官能团和双环结构的特定组合。这种组合赋予了独特的化学和生物学特性,使其成为各种应用的宝贵化合物。
属性
分子式 |
C16H27NO4 |
|---|---|
分子量 |
297.39 g/mol |
IUPAC 名称 |
(1R,3R,4S,6S)-4,7,7-trimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-3-carboxylic acid |
InChI |
InChI=1S/C16H27NO4/c1-14(2,3)21-13(20)17-16(6)8-11-9(15(11,4)5)7-10(16)12(18)19/h9-11H,7-8H2,1-6H3,(H,17,20)(H,18,19)/t9-,10+,11+,16+/m1/s1 |
InChI 键 |
IRUHFNNIILKLHJ-INLINHOESA-N |
手性 SMILES |
C[C@@]1(C[C@H]2[C@H](C2(C)C)C[C@H]1C(=O)O)NC(=O)OC(C)(C)C |
规范 SMILES |
CC1(C2C1CC(C(C2)C(=O)O)(C)NC(=O)OC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


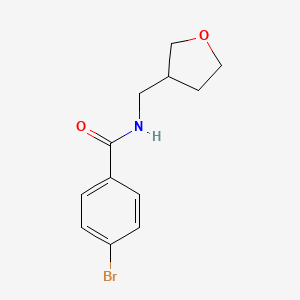
![[(4-ethoxyphenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11753920.png)
![5-Amino-1,3-dihydrobenzo[c]thiophene 2-oxide](/img/structure/B11753928.png)
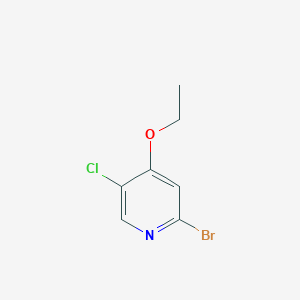
![[(3,4-Difluorophenyl)methyl]boronic acid](/img/structure/B11753940.png)
![6-Chloro-8-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B11753944.png)
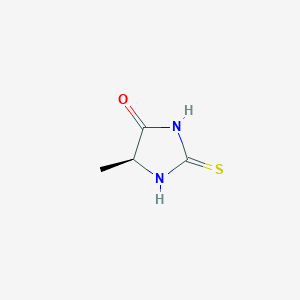
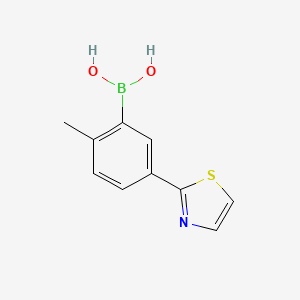
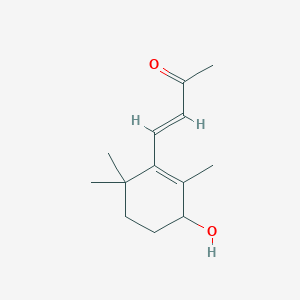
![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B11753977.png)
![3-Amino-5-fluoro-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride](/img/structure/B11753982.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11753985.png)
![8-hydroxy-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B11753988.png)
![(1S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (3S)-1,2-dithiolane-3-carboxylate](/img/structure/B11754002.png)
